REACTION_CXSMILES
|
C[C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([C:13]([F:16])([F:15])[F:14])=[CH:9][CH:8]=2)[S:4][C:3]=1[CH:17]=[O:18].[Li+].[BH4-]>C1COCC1>[F:15][C:13]([F:14])([F:16])[C:10]1[CH:9]=[CH:8][C:7]([C:5]2[S:4][C:3]([CH2:17][OH:18])=[CH:2][CH:6]=2)=[CH:12][CH:11]=1 |f:1.2|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
The THF is removed on rota vapor
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution is then extracted with ethyl acetate (2×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic solution is washed with brine (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with 20% ethyl acetate in hexane
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)C1=CC=C(S1)CO)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |